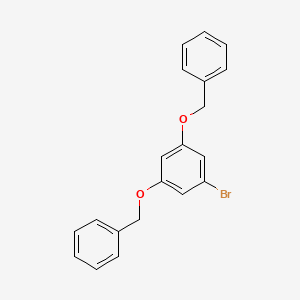

1,3-Bis(benzyloxy)-5-bromobenzene

Description

Contextualization within Halogenated Aromatic Scaffolds

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org These compounds are fundamental in organic synthesis, primarily because the halogen atom serves as a versatile functional group. iloencyclopaedia.orgyoutube.com Specifically, the carbon-halogen bond can be readily activated for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. libretexts.org

The process of introducing a halogen to an aromatic ring, known as electrophilic aromatic halogenation, is a classic and widely used synthetic method. wikipedia.org While highly reactive compounds like phenols can be halogenated directly, less reactive substrates often require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to enhance the electrophilicity of the halogen. libretexts.orgwikipedia.org

1,3-Bis(benzyloxy)-5-bromobenzene fits squarely within this important class. Its defining features are a central benzene ring symmetrically substituted with two benzyloxy ether groups and a single bromine atom. The bromine atom provides a key reactive "handle" for synthetic chemists, allowing for its selective replacement or coupling, while the benzyloxy groups influence the molecule's steric and electronic properties and can be removed later in a synthesis to reveal reactive hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₇BrO₂ hairuichem.com |

| Molecular Weight | 385.25 g/mol |

| CAS Number | 128924-04-9 hairuichem.com |

Significance as a Versatile Building Block for Advanced Molecular Architectures

The true value of this compound lies in its role as a versatile building block for creating sophisticated, multi-component molecular systems. semanticscholar.org Its trifunctional nature—a reactive bromo-substituent and two cleavable benzyl (B1604629) ethers on a rigid phenyl core—allows for precise, stepwise synthetic strategies.

A primary application of this compound is in the synthesis of dendrimers, which are highly branched, tree-like macromolecules with well-defined structures. nih.govresearchgate.net Dendrimer chemistry is a major focus of interdisciplinary research due to their unique shapes and potential applications. nih.gov The convergent growth process for dendrimer synthesis, a method pioneered by researchers like Hawker and Fréchet, often employs building blocks like this compound or its derivatives. researchgate.net In this approach, dendritic "wedges" are constructed and then attached to a central core. The bromo-functionalized phenyl ring of the title compound can act as a focal point for building these wedges, or it can be transformed (e.g., via lithiation or Grignard formation) to react with other components.

The benzyloxy groups serve two purposes: they provide steric bulk which can influence the final shape of the macromolecule, and they act as protecting groups for the underlying phenol (B47542) functionalities. These phenols can be unmasked in a later synthetic step, providing new reactive sites for further functionalization, altering solubility, or introducing properties like hydrogen bonding capabilities. This strategic protection and deprotection is a cornerstone of complex molecule synthesis.

Research has shown the utility of related structures in creating materials for a variety of fields. For instance, derivatives like 3,5-bis(benzyloxy)benzoic acid have been used to synthesize luminescent lanthanide coordination complexes and monodisperse dendritic polyesters. researchgate.net This highlights the adaptability of the 3,5-bis(benzyloxy)phenyl scaffold in creating functional materials.

Historical Development of Synthetic Utility and Research Focus

The development and application of this compound and its close analogs are intrinsically linked to the rise of dendrimer chemistry and the demand for complex, monodisperse macromolecules. Early work in the 1990s by chemists such as Fréchet established the convergent approach to dendrimer synthesis, which required precisely functionalized building blocks. A key precursor, (3,5-Bis-benzyloxy-phenyl)-methanol, can be converted to a related brominated species, 1,3-Bis-benzyloxy-5-bromomethyl-benzene, showcasing the synthetic accessibility of these structures. nih.gov

The initial focus was on establishing reliable synthetic routes to these building blocks and demonstrating their utility in creating perfectly branched poly(benzyl ether) dendrimers. researchgate.net As the field of materials science has advanced, so has the interest in the types of architectures that can be built from this scaffold. Research has expanded to include the creation of functional materials where the terminal groups or the core of the dendrimer are designed for specific applications, such as in catalysis, drug delivery, or as components of advanced materials. nih.govnih.gov The journey of this compound from a laboratory chemical to a key component in the synthesis of advanced materials mirrors the broader evolution of organic synthesis toward creating function-driven, complex molecular systems. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDWFQPJADEFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1,3 Bis Benzyloxy 5 Bromobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Moiety

The bromine atom in 1,3-bis(benzyloxy)-5-bromobenzene renders the 5-position of the benzene (B151609) ring susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes. This reactivity is the cornerstone of several powerful cross-coupling methodologies.

Suzuki-Miyaura Coupling Applications for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, and this compound is a suitable substrate for this reaction. organic-chemistry.orgjyu.fi This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. organic-chemistry.orgjyu.fi

The success of the Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and the associated ligand system. While ligandless palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) can be effective under certain conditions, the use of ligands is generally preferred to stabilize the palladium catalyst and enhance its reactivity. researchgate.netnih.gov

Commonly employed palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium acetate (Pd(OAc)₂). organic-chemistry.orgnih.gov These are often used in conjunction with phosphine-based ligands. Bulky and electron-rich phosphine (B1218219) ligands have been shown to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov For instance, the combination of Pd(OAc)₂ with ligands like JohnPhos has been found to be effective for challenging couplings. nih.gov The choice of ligand can be crucial, as different ligands can lead to varying reaction efficiencies.

The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid or ester (which is typically activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. diva-portal.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | General purpose for a wide range of substrates. organic-chemistry.org |

| Pd(OAc)₂ | JohnPhos | Effective for challenging couplings, including those involving sterically hindered partners. nih.gov |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Often used for cross-coupling with potassium aryltrifluoroborates. nih.gov |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Effective for coupling aryl halides at room temperature. organic-chemistry.org |

A wide variety of organoboron reagents can be coupled with this compound. Arylboronic acids are the most common coupling partners, allowing for the synthesis of biaryl structures. jyu.fifujifilm.com In addition to arylboronic acids, alkyl, alkenyl, and alkynylboronic acids can also be used, expanding the synthetic utility of the reaction. organic-chemistry.org

Boronate esters, such as pinacol (B44631) esters, are also frequently employed. rsc.orgsigmaaldrich.com These esters often exhibit greater stability and are less prone to side reactions like protodeboronation compared to their corresponding boronic acids. rsc.orgsigmaaldrich.com The Miyaura borylation reaction provides a convenient method for the synthesis of boronic esters from aryl halides. rsc.org Potassium trifluoroborates represent another class of stable and effective coupling partners. organic-chemistry.orgnih.gov

The choice between a boronic acid and a boronate ester can depend on the specific substrates and reaction conditions. Boronate esters can be particularly advantageous when dealing with sensitive functional groups or when slow addition of the boron reagent is desired. sigmaaldrich.com

Table 2: Common Boron-Based Coupling Partners for Suzuki-Miyaura Reactions

| Coupling Partner Type | General Structure | Key Features |

| Arylboronic Acid | Ar-B(OH)₂ | Widely available, commonly used for biaryl synthesis. jyu.fifujifilm.com |

| Pinacol Boronate Ester | Ar-B(O₂C₂Me₄) | Increased stability, useful for complex syntheses. rsc.orgsigmaaldrich.com |

| Potassium Aryltrifluoroborate | [Ar-BF₃]K | Stable, crystalline solids, good for functional group tolerance. nih.gov |

| MIDA Boronate Ester | Ar-B(MIDA) | Stable surrogates for boronic acids, allowing for iterative couplings. diva-portal.org |

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. nih.gov In the context of the Suzuki-Miyaura reaction, this has led to the exploration of aqueous media as a solvent. nih.govrsc.org Water is a non-toxic, inexpensive, and non-flammable solvent, making it an attractive alternative to traditional organic solvents. nih.gov

The use of water-soluble ligands and phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the organic-soluble aryl halide and the often water-soluble boronic acid and base. fujifilm.comresearchgate.net Surfactants like saponin (B1150181) have also been employed to create micelles that act as nanoreactors, enabling efficient coupling in water at room temperature. rsc.org Ligandless palladium systems, such as PdCl₂, have also been shown to be effective in water under specific conditions. researchgate.net These aqueous protocols contribute to the "greenness" of the Suzuki-Miyaura coupling by reducing the reliance on volatile and often toxic organic solvents. nih.gov

Stille Coupling Strategies Utilizing Organotin Reagents

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be used to functionalize this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with an organotin reagent, also known as a stannane. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction is typically catalyzed by a palladium(0) species. wikipedia.org The catalytic cycle involves the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product. wikipedia.orgresearchgate.net

A variety of palladium sources can be used, including Pd(PPh₃)₄ and Pd(OAc)₂. organic-chemistry.org The reactivity of the organostannane is a key factor in the success of the Stille coupling. The transmetalation step is often the rate-limiting step of the reaction. researchgate.net The reaction can be performed with a wide range of organostannanes, including those bearing aryl, alkenyl, and alkynyl groups. wikipedia.org A significant advantage of organotin reagents is their stability to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net However, a major drawback is the toxicity of tin compounds. organic-chemistry.org

Recent developments have focused on improving the efficiency and scope of the Stille reaction. For example, the addition of copper(I) salts has been shown to have a synergistic effect, accelerating the reaction. organic-chemistry.org The use of specific ligands can also influence the outcome of the reaction.

Table 3: Common Organotin Reagents for Stille Coupling

| Organotin Reagent Type | General Structure | Typical Coupling Partner |

| Aryltributylstannane | Ar-Sn(n-Bu)₃ | Aryl halides/triflates |

| Vinyltributylstannane | R₂C=CR-Sn(n-Bu)₃ | Aryl halides/triflates |

| Alkynyltributylstannane | RC≡C-Sn(n-Bu)₃ | Aryl halides/triflates |

Other Cross-Coupling Methodologies

Beyond the Stille reaction, several other palladium-catalyzed cross-coupling methodologies are instrumental in the functionalization of this compound.

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than their organotin and organoboron counterparts, often leading to faster reaction times. taylorandfrancis.com The Negishi coupling is known for its high functional group tolerance and is effective for creating C-C bonds, including those involving sp-, sp2-, and sp3-hybridized carbon atoms. illinois.eduuni-muenchen.de The reaction is catalyzed by nickel or palladium complexes. taylorandfrancis.comillinois.edu

Sonogashira Coupling: This method is specifically used for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netresearchgate.net This reaction is highly valuable for the synthesis of arylalkynes. gelest.com For example, the Sonogashira coupling of 1,3,5-tribromobenzene (B165230) with terminal arylacetylenes has been shown to be a viable method for creating mono-, di-, and tri-alkynylated benzene derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgtcichemicals.com It is a powerful tool for the synthesis of arylamines from aryl halides or pseudohalides. organic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine ligands and requires a base. organic-chemistry.orgtcichemicals.com This methodology has been successfully applied to a wide range of aryl and heteroaryl halides, including those sensitive to reaction conditions. nih.govnih.gov

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed | Key Features |

|---|---|---|---|

| Negishi | Organozinc | C-C | High reactivity, broad scope. taylorandfrancis.comillinois.edu |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Specific for alkyne coupling. researchgate.netnih.gov |

Functional Group Interconversions and Derivatization at the Bromine Position

The bromine atom on this compound can be transformed into other functional groups through various reactions, significantly expanding its synthetic utility.

Formation of Organometallic Reagents

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagent: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, would lead to the formation of the corresponding Grignard reagent, 3,5-bis(benzyloxy)phenylmagnesium bromide. libretexts.orgumkc.edu Grignard reagents are strong nucleophiles and bases, and they readily react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. libretexts.orgyoutube.com

Organolithium Reagent: Reaction with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures can facilitate a halogen-metal exchange to produce the corresponding organolithium species, 3,5-bis(benzyloxy)phenyllithium. psu.eduresearchgate.net Organolithium reagents are even more reactive than Grignard reagents and are powerful tools for forming new carbon-carbon bonds. researchgate.net

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) is generally challenging on simple aryl halides, it can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the benzyloxy groups are electron-donating, making standard SNAr reactions unfavorable. However, substitution may be possible under forcing conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, which involves elimination-addition and requires a strong base. science.govmasterorganicchemistry.com The generally accepted mechanism for many SNAr reactions involves a two-step addition-elimination process through a Meisenheimer complex. libretexts.orgnih.gov

Manipulation and Cleavage of Benzyloxy Protecting Groups

The benzyloxy groups in this compound serve as protecting groups for the phenol (B47542) functionalities. Their removal is a crucial step in many synthetic routes to access the corresponding resorcinol (B1680541) derivative.

Hydrogenolytic Debenzylation Methods

A common and efficient method for cleaving benzyl (B1604629) ethers is through catalytic hydrogenolysis.

Pd/C Catalysis: This method involves the use of palladium on a carbon support (Pd/C) as a catalyst in the presence of a hydrogen source. d-nb.infosciforum.net The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. d-nb.info The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or ethyl acetate. This method is widely used due to its high efficiency and clean reaction profile, yielding the deprotected phenol and toluene (B28343) as a byproduct. unive.itresearchgate.net While Pd/C is a highly effective catalyst for this transformation, care must be taken as some reaction conditions can also reduce other functional groups. sciforum.net Recent studies have explored using sodium hydride with a palladium catalyst for debenzylation. sci-hub.se

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-tribromobenzene |

| 3,5-bis(benzyloxy)phenylmagnesium bromide |

| 3,5-bis(benzyloxy)phenyllithium |

| 5-bromo-1,2,3-trimethoxybenzene |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 4-bromonitrobenzene |

| 1-(benzyloxy)-naphthalene |

| 1-naphthol |

| Benzyl methyl ether |

| Benzyl phenyl ether |

| O-benzyloxy-3-phenylpropanal |

| BOC-O-benzylserine |

| BOC-serine |

| 4-Chlorotoluene |

| Morpholine |

| 2-(Benzyloxy)-6-(3-phenylpropyl)pyridine |

| (3-bromopropyl)benzene |

| 4-(phenylethynyl)-1,1′-biphenyl |

| 6-bromo-1-(phenylsulfonyl)-1H-indole |

| Phenylacetylene |

| 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole |

| 1,3-di-, 1,3,5-tri-, 1,2,4,5-tetra-, and hexabromobenzenes |

| 1,4-di-, 1,3,5-tri-, 1,2,4,5-tetra-, 1,2,4-tri- and 1,2,3,5-tetra(azulen-6-yl)benzene derivatives |

| 6-(tri-n-butylstannyl)azulene |

| 1,3-diethoxycarbonyl derivative of 6-(tri-n-butylstannyl)azulene |

| 6-bromoazulenes |

| bis(tri-n-butyltin) |

| 6-aryl-, 6-acyl- and bi-azulenes |

| 1,3-diamino-2,4,6-trinitrobenzene (DATB) |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) |

| 3,5-diamino-2,4,6-trinitrotoluene (DATNT) |

| 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil |

| N-3,5-dimethylbenzyl-substituted urea (B33335) derivatives |

| 6-azido and 6-amino derivatives of 1-substituted-3-(3,5-dimethylbenzyl)uracils |

| Biphenyl (B1667301) |

| Triphenylmethanol |

| Benzophenone |

| (±)-2-pentyloxirane |

| (±)-epichlorohydrine |

| 1-chloroheptan-2-ol |

| 1,3-dithiane |

| 1-bromobutane |

| 5,7-dibromo-2,3-dihydro-1-benzofuran |

| 1-(benzyloxy)methyl-2,4,5-triiodoimidazole |

| Iodobenzene |

| Bromobenzene (B47551) |

| 1,2,3-trichlorobenzene |

| 1,2,3,4-tetrachlorobenzene |

| hexachlorobenzene |

| Phenylmagnesium bromide |

| Benzoic acid |

| Tris(4-bromophenyl)amine |

| 2,2′-bis(2-thiophene)-1,1′-binaphthalene |

| 2,2′-bis(5-bromo-2-thiophene)-1,1′-binaphthalene |

| Bis(phenylethynyl)dimethylsilane |

| 2,5-dilithiosilole |

| 2,5-bis(2′-thienyl)silole |

| 3-[(3-Benzyloxy)prop-1-ynyl]pyridine |

| 1-alkylideneisoindoline |

| dihydrobenzazepine |

| 2-ethynylbenzyl tosylamide |

| 2-ethynylhomobenzyl tosylamide |

| 1,2,4,5-tetraiodobenzene |

| 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene |

| 2,3,6,7-tetrabromoanthracene |

| 4-bromothiazole |

| Piperidine |

| 1,3,5-trimethoxybenzene |

| 3-substituted indazole derivatives |

| Lenalidomide |

| Pomalidomide |

| 1,3-Bis(benzyloxy)-2-bromobenzene |

| 1-(Benzyloxy)-3-bromobenzene |

| 1-bromoalkylbenzene derivatives |

| Phenylalkene derivative |

| Alkenyl halide |

| Benzyl halide derivative |

| Allyl halide derivative |

| 5-phenyl-2-pentene |

| 4-phenyl-1-butene |

| 1,3,5-Hexatriene |

Lewis Acid-Mediated Debenzylation

The cleavage of benzyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. Lewis acids are effective reagents for this purpose, typically functioning by coordinating to the ether oxygen, which facilitates the departure of the benzyl group as a carbocation.

Strong Lewis acids can effectively cleave benzyl ethers, though this method is generally suitable for substrates that can withstand acidic conditions. epo.org A notable method for the debenzylation of aryl benzyl ethers involves the use of boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger like pentamethylbenzene. epo.org This approach allows for chemoselective debenzylation at low temperatures, preserving other functional groups that might be sensitive to harsher conditions. epo.org While general, this method is applicable to substrates like this compound to yield 5-bromobenzene-1,3-diol. Another reagent, magnesium iodide (MgI₂), has been shown to be effective for the debenzylation of various pyrogallol (B1678534) trimethyl ethers under solvent-free conditions, suggesting its potential utility for related poly(benzyloxy)benzene systems.

| Reagent | Scavenger/Additive | Solvent | Temperature (°C) | General Applicability |

|---|---|---|---|---|

| BCl₃ | Pentamethylbenzene | CH₂Cl₂ | Low Temperature | Chemoselective debenzylation of aryl benzyl ethers. epo.org |

| MgI₂ | None (Solvent-free) | None | 80 | Effective for debenzylation of polyalkoxyaryl compounds. |

| Strong Acids (General) | None | Various | Variable | Limited to acid-insensitive substrates. epo.org |

Oxidative Cleavage Strategies

Oxidative methods provide an alternative route for the cleavage of benzyl ethers, often under milder conditions than strongly acidic methods. These strategies are particularly useful when other acid-sensitive groups are present in the molecule.

One widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). epo.org The cleavage mechanism with DDQ is particularly efficient for benzyl ethers that are substituted with electron-donating groups, such as the p-methoxybenzyl (PMB) group, which stabilize the intermediate carbocation. epo.org However, methods have also been developed for the reliable cleavage of simple benzyl ethers using DDQ. epo.org In a synthetic route towards Wedelolactone, a related polysubstituted coumarin (B35378) underwent a DDQ-oxidation deprotection/annulation reaction, highlighting the utility of this reagent in complex syntheses.

Other oxidative reagents can also be employed. Ozone has been shown to oxidatively remove benzyl ether protecting groups, yielding the corresponding alcohol along with benzoic acid or its ester as byproducts. epo.org Furthermore, nitroxyl (B88944) radicals, in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can catalyze the oxidative deprotection of benzyl groups at ambient temperature, offering broad substrate scope. epo.org

| Reagent | Co-oxidant/Catalyst | Key Features | Source |

|---|---|---|---|

| DDQ | None | Effective for simple and activated (e.g., PMB) benzyl ethers. | epo.org |

| Ozone (O₃) | None | Relatively mild conditions; produces benzoic acid/ester byproducts. | epo.org |

| Nitroxyl radical | PIFA | Catalytic; proceeds at ambient temperature with broad scope. | epo.org |

Other Significant Transformations (e.g., C-H Activation, Cyclization Reactions)

The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecular architectures.

Cyclization Reactions: The presence of the bromo-substituent allows for intramolecular cyclization reactions. For instance, after conversion to its Grignard reagent, this compound can participate in subsequent cyclization reactions. In a related example, an intramolecular C-H arylation of 1-(benzyloxy)-2-bromobenzene (B139812) was achieved using a palladium catalyst to synthesize 6H-dibenzo[b,d]pyran, demonstrating a powerful method for forming new rings. Such strategies could potentially be applied to this compound to construct polycyclic systems.

C-H Activation: Direct C-H activation offers an efficient way to form biaryl compounds. While direct C-H activation on this compound is not explicitly detailed in the provided search results, the principles of such reactions are well-established for aryl bromides. These reactions typically involve the coupling of an aryl halide with an unactivated arene in the presence of a transition-metal catalyst. Notably, organocatalytic methods have also emerged, using catalysts like 1,10-phenanthroline (B135089) with a strong base to mediate the cross-coupling of aryl bromides with arenes, thus avoiding the need for transition metals. The bromo-functionality of this compound makes it a suitable substrate for these types of C-H functionalization reactions. For instance, it can be converted into a phenyl boronate ester and subsequently used in Suzuki-Miyaura coupling reactions to form biaryl linkages.

| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type | Source |

|---|---|---|---|---|

| Intramolecular C-H Arylation (Cyclization) | 1-(Benzyloxy)-2-bromobenzene | Palladium catalyst | 6H-Dibenzo[b,d]pyran | |

| Organocatalytic C-H Activation | Aryl Bromides | 1,10-Phenanthroline / KOt-Bu | Biaryl compounds | |

| Suzuki-Miyaura Coupling | Aryl Bromides (via boronate ester) | Pd(II) catalyst | Biaryl compounds |

Applications of 1,3 Bis Benzyloxy 5 Bromobenzene in Complex Molecule Synthesis

Role as a Precursor in the Total Synthesis of Natural Products

The structural motif of 1,3-dihydroxybenzene (resorcinol) is a common feature in a multitude of natural products. 1,3-Bis(benzyloxy)-5-bromobenzene serves as a stable and reactive surrogate for a 5-bromo-resorcinol unit, enabling the construction of various natural product scaffolds.

Construction of Isoflavonoid (B1168493) Scaffolds

Isoflavonoids are a class of phenolic compounds, many of which exhibit significant biological activities. rsc.orgrsc.orgresearchgate.net Their synthesis often relies on the construction of a chromone (B188151) or chromanone core (rings A and C) followed by the introduction of the B-ring. Common synthetic strategies include the deoxybenzoin (B349326) route, which involves the acylation of a phenol (B47542) with a phenylacetic acid derivative, and various cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org

While direct examples of the use of this compound in published isoflavonoid syntheses are not prevalent, its structure makes it an ideal precursor for the A-ring of isoflavonoids. The 1,3-dibenzyloxy pattern mimics the oxygenation pattern of phloroglucinol, a common starting material for the A-ring of many flavonoids and isoflavonoids. rsc.org The bromine atom at the 5-position provides a convenient site for metallation or cross-coupling to build the rest of the isoflavonoid skeleton. After the core structure is assembled, the benzyl (B1604629) ethers can be readily cleaved under standard hydrogenolysis conditions to reveal the free hydroxyl groups present in the natural products.

Synthesis of Cytosporone Derivatives

Cytosporones are a family of fungal polyketides that have garnered interest due to their diverse biological activities. rsc.orgnih.gov The total synthesis of these natural products often involves the careful construction of a substituted aromatic core. While some syntheses of cytosporone B have utilized the related 1-bromo-3,5-dimethoxybenzene (B32327) as a starting material nih.gov, the use of benzyl protecting groups is also a viable strategy. For instance, the final step in one synthetic route to cytosporone B is the debenzylation of ethyl 2-(3,5-bis(benzyloxy)-2-octanoylphenyl)acetate, highlighting the utility of benzyl-protected precursors. nih.govresearchgate.net

More directly, this compound has been employed as a key starting material in the enantioselective synthesis of (-)-citrinin, a polyketide antibiotic with a structure related to that of cytosporones. researchgate.net In this synthesis, the Grignard reagent derived from this compound is a crucial component for the construction of the core structure of the natural product. This demonstrates the applicability of this bromo-compound in the synthesis of this class of natural products.

Contribution to Other Natural Product Frameworks

The utility of this compound extends beyond isoflavonoids and cytosporones to the synthesis of other complex natural products. Bromo-organic compounds are widely used in a variety of organic transformations, including Friedel-Crafts reactions and various cross-coupling methodologies, which are cornerstones of natural product synthesis. nih.govrsc.orgsci-hub.se

For example, the synthesis of various biaryl natural products can be envisioned using this compound as one of the coupling partners in a Suzuki-Miyaura reaction. arabjchem.orggre.ac.uk Furthermore, its ability to undergo metal-halogen exchange to form a Grignard or organolithium reagent opens up possibilities for its use as a nucleophile in the construction of a wide array of natural product frameworks. The resulting substituted benzene (B151609) ring, with its protected hydroxyl groups, can be a central component in the synthesis of polyketides, alkaloids, and other complex molecular architectures where a resorcinol-type moiety is present. pitt.eduthieme-connect.de

Preparation of Pharmaceutically Relevant Intermediates and Scaffolds

The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular scaffolds. This compound is a valuable tool for medicinal chemists, providing access to a range of substituted aromatic compounds that can serve as key intermediates or core structures for drug candidates.

Synthesis of Biphenyl (B1667301) Compounds

The biphenyl moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. arabjchem.orggre.ac.uk The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biphenyls, involving the reaction of an aryl halide with an arylboronic acid or its ester. arabjchem.orggre.ac.uknih.govresearchgate.net

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions. The bromine atom provides a reactive site for the palladium-catalyzed cross-coupling, allowing for the introduction of a second aryl or heteroaryl ring. arabjchem.orgnih.govgoogle.com This enables the synthesis of a diverse library of biphenyl compounds with substitution at the 3' and 5'-positions of one of the rings. Subsequent deprotection of the benzyl ethers can then yield dihydroxybiphenyls, which are themselves important intermediates or can be further functionalized. This approach allows for the systematic exploration of the structure-activity relationship of biphenyl-based drug candidates.

Assembly of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. ipb.ptsioc-journal.cnnih.govresearchgate.net The synthesis of these systems often involves the cyclization of a precursor containing both an aromatic ring and a reactive functional group. This compound can be readily transformed into precursors for a variety of heterocyclic systems.

For instance, the bromine atom can be converted into an amino, hydroxyl, or thiol group, which can then participate in intramolecular cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing heterocycles, respectively. sioc-journal.cnnih.govsioc-journal.cnmdpi.comorganic-chemistry.orgderpharmachemica.com For example, a Buchwald-Hartwig amination could introduce a nitrogen-containing substituent, which could then be used to construct fused heterocyclic systems like benzodiazepines or other pharmacologically relevant scaffolds. nih.gov Similarly, conversion of the bromine to a hydroxyl or thiol group would open pathways to oxygen- and sulfur-containing heterocycles. researchgate.netsioc-journal.cnorganic-chemistry.org The benzyloxy groups can be maintained throughout these transformations and deprotected at a later stage, providing access to functionalized heterocyclic phenols that are of significant interest in drug discovery.

Utilization in the Construction of Advanced Aromatic and Polyaromatic Architectures

This compound serves as a key building block in the synthesis of complex aromatic and polyaromatic hydrocarbons (PAHs) due to its unique structural and electronic properties. The presence of a bromine atom allows for its participation in a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of extended π-systems. arabjchem.orgnih.gov The two benzyloxy groups provide steric bulk and can be deprotected to reveal reactive phenol functionalities, offering further sites for molecular elaboration or for tuning the electronic properties of the final architecture.

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. arabjchem.orgrsc.org The carbon-bromine bond provides a reactive handle for coupling with various arylboronic acids or esters, enabling the step-wise and controlled assembly of biaryl and polyaryl structures. arabjchem.org This methodology is a cornerstone in the synthesis of specifically designed PAHs, including those with nitrogen-doping, which are of interest for their electronic and optical properties. rsc.org The reaction typically proceeds with high efficiency under palladium catalysis. nih.gov For instance, coupling this compound with a suitable boronic acid can generate a larger, more complex aromatic core, which can then undergo further intramolecular cyclization or subsequent coupling reactions to build fused ring systems. researchgate.netresearchgate.net

Beyond simple extension, this building block is integral to the synthesis of dendrimers and other hyperbranched polymers. instras.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. chemrxiv.orghumanjournals.com The 1,3,5-substitution pattern of the benzene ring in this compound makes it an ideal candidate for a G1 (first-generation) branching unit in convergent dendrimer synthesis. instras.com After converting the bromo-substituent into a reactive focal point (e.g., a boronic ester or a lithium species), this unit can be coupled to a central core. The benzyloxy groups on the periphery can then be deprotected and further functionalized to build the next generation of the dendrimer. This iterative process allows for the precise construction of large, tree-like aromatic architectures. researchgate.net

The table below illustrates a representative Suzuki-Miyaura coupling reaction, a key step in the synthesis of polycyclic aromatic systems using this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Significance |

| This compound | Arylboronic Acid (e.g., Naphthalene-1-boronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/EtOH/H₂O) | 1,3-Bis(benzyloxy)-5-(naphthalen-1-yl)benzene | Formation of a biaryl system, extending the polyaromatic structure. arabjchem.org |

| This compound | Pyrene-1-boronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) | 1,3-Bis(benzyloxy)-5-(pyren-1-yl)benzene | Construction of precursors for advanced materials with specific photophysical properties. nih.gov |

Integration into Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govcam.ac.uk The goal of DOS is to efficiently synthesize molecules that explore novel regions of chemical space. pitt.edu this compound is an exemplary scaffold for DOS due to its three distinct and orthogonally reactive functional groups.

The "build/couple/pair" (B/C/P) algorithm is a common strategy in DOS, and this building block is well-suited for such an approach. nih.govscispace.com

Build/Couple: The bromine atom serves as a primary coupling site. It can be engaged in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This allows for the introduction of a diverse set of substituents (appendages) at this position from a large pool of commercially available or readily synthesized coupling partners. arabjchem.org

Pair/Functionalize: The two benzyloxy groups are chemically robust protecting groups that can be removed under specific conditions (e.g., hydrogenolysis) to unmask the corresponding phenol functionalities. These two newly revealed hydroxyl groups can then be subjected to a second round of diversification reactions. They can be alkylated, acylated, or converted to triflates for further cross-coupling, leading to a vast library of compounds from a single starting scaffold.

This multi-directional approach allows for the rapid generation of a library of molecules where diversity is introduced at three distinct points on the central benzene ring. By systematically varying the building blocks used in the coupling and subsequent functionalization steps, chemists can create a library with significant skeletal and appendage diversity. nih.gov The resulting libraries of 1,3,5-trisubstituted benzene derivatives can be screened for biological activity, with the potential to identify novel lead compounds for therapeutic development. scispace.com

The following table outlines a hypothetical DOS scheme using this compound to generate a small, diverse library.

| Step | Reaction Type | Reagent/Conditions | Intermediate/Product | Diversity Element |

| 1. Coupling | Suzuki Coupling | R¹-B(OH)₂, Pd Catalyst, Base | 1,3-Bis(benzyloxy)-5-R¹-benzene | Introduction of various aryl or alkyl groups (R¹) at the 5-position. arabjchem.org |

| 2. Deprotection | Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOAc/MeOH) | 5-R¹-benzene-1,3-diol | Unmasking of two phenolic hydroxyl groups for further functionalization. |

| 3. Functionalization | Etherification | R²-X, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1,3-Bis(R²-oxy)-5-R¹-benzene | Introduction of a second set of diverse groups (R²) at the 1 and 3 positions. |

Spectroscopic and Structural Elucidation Methodologies for 1,3 Bis Benzyloxy 5 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton types and their immediate electronic environment. For 1,3-Bis(benzyloxy)-5-bromobenzene, the spectrum is expected to show characteristic signals for the benzylic methylene (B1212753) protons and the aromatic protons on both the central and pendant phenyl rings.

Benzylic Protons (-CH₂-) : The two equivalent benzyloxy groups result in a single signal for the four methylene protons. This signal is expected to appear as a sharp singlet around 5.0 ppm, as these protons are adjacent to an oxygen atom and a phenyl group but have no adjacent protons to couple with.

Benzyl (B1604629) Aromatic Protons : The ten protons on the two benzyl groups are chemically equivalent and will appear as a multiplet in the range of 7.30-7.50 ppm. This complex signal arises from the ortho, meta, and para protons of the monosubstituted phenyl rings.

Central Ring Aromatic Protons : The protons on the central 1,3,5-trisubstituted ring are chemically distinct. Due to the molecule's symmetry, the two protons ortho to the bromine atom (at C2 and C6) are equivalent, and the proton para to the bromine (at C4) is unique. This would lead to two distinct signals: a doublet (or more accurately, a triplet with a small coupling constant) for the C2/C6 protons and a triplet for the C4 proton, with expected chemical shifts influenced by the surrounding ether and bromo substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Central Ring (H-2, H-6) | ~6.8 - 7.0 | t (triplet) | 2H |

| Central Ring (H-4) | ~6.6 - 6.8 | t (triplet) | 1H |

| Benzylic (-CH₂-) | ~5.0 | s (singlet) | 4H |

| Benzyl Phenyl (C₆H₅) | ~7.30 - 7.50 | m (multiplet) | 10H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbons (20) are expected.

Central Ring Carbons : Three signals are expected for the six carbons of the central ring: one for the two equivalent carbons bearing the benzyloxy groups (C1, C3), one for the carbon attached to bromine (C5), and one for the two equivalent carbons bearing protons (C2, C6), and a signal for the carbon at the 4-position. The carbon attached to bromine (C-Br) would appear around 122 ppm, while the carbons attached to oxygen (C-O) would be significantly downfield, around 160 ppm.

Benzyl Carbons : Four signals are expected for the benzyl phenyl rings (ipso, ortho, meta, para) and one for the methylene carbon. The benzylic methylene carbon (-CH₂) signal is typically found around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Central Ring (C-1, C-3) | ~159-161 |

| Central Ring (C-5) | ~122-124 |

| Central Ring (C-2, C-6) | ~108-110 |

| Central Ring (C-4) | ~102-104 |

| Benzylic (-CH₂-) | ~70-72 |

| Benzyl Phenyl (C-ipso) | ~136-138 |

| Benzyl Phenyl (C-ortho, C-meta, C-para) | ~127-129 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the benzyl rings, helping to delineate the ortho, meta, and para positions within their multiplet. It would also confirm the coupling between the H-2/H-6 and H-4 protons on the central ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign carbon signals based on their attached, and usually already assigned, proton signals. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~70 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular structure. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the benzylic methylene protons (-CH₂-) to the C1/C3 carbons of the central ring, confirming the ether linkage.

A correlation from the benzylic methylene protons (-CH₂-) to the ipso-carbon of the benzyl ring.

Correlations from the H-2/H-6 protons to the C-4, C-1/C-3, and C-5 carbons of the central ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₂₀H₁₇BrO₂. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | C₂₀H₁₇⁷⁹BrO₂ | 368.0412 |

| [M(⁸¹Br)]⁺ | C₂₀H₁₇⁸¹BrO₂ | 370.0391 |

Analysis of fragmentation patterns provides further structural confirmation. In the mass spectrum of this compound, characteristic fragmentation would involve the cleavage of the ether bonds. The most prominent fragment is often the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the loss of a benzyl group. Another significant fragmentation pathway would be the loss of a bromine radical.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. rsc.org

Aromatic C-H Stretch : A sharp absorption band typically appears just above 3000 cm⁻¹.

Aliphatic C-H Stretch : Absorption bands corresponding to the methylene (-CH₂-) groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretch : Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.

Aryl Ether C-O Stretch : Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the aryl ether linkages are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br Stretch : The absorption for the carbon-bromine bond is typically found in the fingerprint region, at lower wavenumbers (500-600 cm⁻¹).

Aromatic C-H Bending (Out-of-Plane) : The substitution pattern on the central benzene (B151609) ring (1,3,5-trisubstituted) gives rise to characteristic out-of-plane (OOP) C-H bending vibrations, typically found in the 690-900 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Aryl Ether (C-O-C) | Symmetric Stretch | ~1050 |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 |

| C-Br | Stretch | 500 - 600 |

X-ray Diffraction for Solid-State Structure Determination (Applicable for Crystalline Forms)

X-ray diffraction (XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules like this compound and its derivatives. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular and crystal structure.

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected structural features. The methodologies and findings from these studies serve as a valuable reference point.

Detailed Research Findings from Derivatives

Crystallographic studies on derivatives of this compound reveal detailed information about their solid-state structures. For instance, the single-crystal X-ray diffraction analysis of 1,3-Dibenzyloxy-5-(bromomethyl)benzene , a compound structurally similar to the title compound, was performed to elucidate its molecular conformation and packing. nih.gov The compound was found to crystallize in the triclinic system with a P-1 space group. nih.gov In this structure, the dihedral angles between the central benzene ring and the two peripheral benzyl rings are reported to be 50.28(5)° and 69.75(2)°. nih.gov

The refinement of these crystal structures typically involves using programs like SHELXL97, and H-atoms are often placed in calculated positions and refined using a riding model. nih.govnih.gov The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. nih.gov

The table below presents representative crystallographic data for derivatives closely related to this compound, illustrating the type of detailed structural information obtained from single-crystal X-ray diffraction analysis.

| Compound | 1,3-Dibenzyloxy-5-(bromomethyl)benzene nih.gov | 3,5-Bis(benzyloxy)benzoic acid nih.gov |

| Chemical Formula | C₂₁H₁₉BrO₂ | C₂₁H₁₈O₄ |

| Molecular Weight | 383.27 | 334.37 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Unit Cell Parameters | ||

| a (Å) | 4.4449 (17) | 5.2801 (2) |

| b (Å) | 11.982 (5) | 11.6830 (5) |

| c (Å) | 16.726 (6) | 14.4803 (7) |

| α (°) | 86.834 (7) | 83.303 (2) |

| β (°) | 87.509 (7) | 80.775 (2) |

| γ (°) | 86.524 (7) | 79.031 (1) |

| Volume (ų) | 887.1 (6) | 862.17 (6) |

| Z (Molecules/Unit Cell) | 2 | 2 |

| Temperature (K) | 298 | 295 |

| Radiation Type | Mo Kα | Mo Kα |

| Dihedral Angles (Central to Peripheral Rings) | 50.28(5)°, 69.75(2)° | 4.1(2)°, 10.9(4)° (between O-CH₂ plane and central ring) |

| Key Conformation | syn-anti (O-CH₂ groups) | syn-anti (O-CH₂ groups) |

Mechanistic and Theoretical Investigations Pertaining to 1,3 Bis Benzyloxy 5 Bromobenzene Chemistry

Elucidation of Reaction Pathways for Synthetic Transformations

The synthetic utility of 1,3-bis(benzyloxy)-5-bromobenzene stems from the reactivity of its carbon-bromine bond and the activated aromatic ring. The reaction pathways involved are diverse, ranging from metal-catalyzed cross-coupling reactions to metal-free transformations.

One significant class of reactions involves the transformation of the aryl bromide. Transition-metal-free coupling reactions provide an important pathway for C-C bond formation. For instance, base-promoted homolytic aromatic substitution (HAS) represents a key mechanism. acs.org In this pathway, a base such as potassium tert-butoxide (KOtBu), often in complex with a ligand, can induce a single-electron transfer (SET) to the aryl halide. This generates a radical anion, which then expels the bromide ion to form an aryl radical. This highly reactive intermediate subsequently adds to another aromatic ring, and a final electron and proton transfer sequence yields the coupled product. acs.org While these reactions are often studied with simpler aryl halides, the principles are directly applicable to this compound.

The benzyloxy groups are strong activating groups, directing electrophiles to the ortho and para positions (C2, C4, and C6). The C5 position is already substituted with bromine, leaving C2, C4, and C6 as potential sites for electrophilic aromatic substitution. However, the existing bromine atom at C5 and the bulky benzyloxy groups at C1 and C3 create significant steric hindrance around the C2, C4, and C6 positions. This steric crowding can influence the regioselectivity of further substitutions.

The introduction of the benzyloxy groups themselves is typically achieved via Williamson ether synthesis, a classic nucleophilic substitution reaction where the corresponding bromophenol is treated with benzyl (B1604629) halide in the presence of a base. Conversely, the bromine atom is generally introduced via electrophilic aromatic bromination of 1,3-bis(benzyloxy)benzene. The mechanism of such brominations often involves the polarization of Br₂ with a Lewis acid or the use of other brominating agents like N-Bromosuccinimide (NBS) or hypervalent iodine reagents. csic.essci-hub.se Studies on the bromination of activated arenes with systems like bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr) propose the in-situ formation of a potent electrophilic brominating agent, dibromo(phenyl)-λ³-iodane (PhIBr₂), which then engages in an electrophilic aromatic substitution mechanism. csic.es

A summary of potential reaction pathways is presented below.

| Reaction Type | Reagents/Conditions | Mechanistic Pathway |

| Homolytic Aromatic Substitution | KOtBu, Ligand, Arene | Base-promoted formation of an aryl radical followed by addition to an arene. acs.org |

| Electrophilic Bromination | PIFA / TMSBr | In-situ generation of PhIBr₂ followed by electrophilic attack on the aromatic ring. csic.es |

| Etherification (Synthesis) | Benzyl Halide, Base | SN2 reaction between a phenoxide and the benzyl halide. |

| Cross-Coupling Reactions | Pd or Ni catalyst, Coupling Partner | Oxidative addition, transmetalation, and reductive elimination cycle (e.g., Suzuki, Heck). |

Computational Chemistry Approaches for Reactivity and Selectivity Studies

Computational chemistry provides invaluable tools for understanding the electronic structure, reactivity, and selectivity of reactions involving this compound.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms and predicting the properties of molecules. For reactions involving substituted bromobenzenes, DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. csic.esmdpi.com

For example, in the electrophilic bromination of related phenyl ethers like anisole, DFT calculations have shown a complex stepwise mechanism involving addition-elimination processes. csic.es Such calculations can reveal the structure of key intermediates, like the Wheland intermediate (σ-complex), and the activation barriers for each step. This insight helps to explain the observed regioselectivity (ortho/para substitution). For this compound, DFT could similarly be employed to predict the most likely sites for further electrophilic attack by comparing the activation energies for substitution at the C2, C4, and C6 positions.

Furthermore, DFT is used to analyze the electronic properties that govern reactivity. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the nucleophilic and electrophilic centers of the molecule. researchgate.net The calculated charge distribution can also highlight the most electron-rich positions on the aromatic ring, which are susceptible to electrophilic attack. Theoretical studies on the photodissociation of bromobenzene (B47551) and its isomers have utilized high-level quantum chemical calculations to map the potential energy curves of excited states, explaining the mechanisms of C-Br bond cleavage upon absorption of light. nih.gov

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this technique is highly applicable for studying its conformational dynamics and interactions in a solvent environment. arxiv.org MD simulations model the movement of atoms over time, providing insight into how the flexible benzyloxy groups behave and how the molecule interacts with its surroundings. mdpi.com

For instance, MD simulations have been successfully used to study the self-assembly of other 1,3,5-trisubstituted benzene (B151609) derivatives, such as benzene-1,3,5-tricarboxamides, revealing the nature of intermolecular forces that drive their organization. nih.gov For this compound, MD simulations could be used to explore its conformational preferences in different solvents, the solvation structure around the molecule, and its potential to aggregate or participate in non-covalent interactions, which can influence its reactivity in solution.

Kinetic and Thermodynamic Analyses of Key Chemical Processes

Kinetic studies on related reactions, such as the nickel-catalyzed homocoupling of aryl chlorides, demonstrate how reaction rates can depend on the concentrations of the catalyst, substrate, and additives. acs.org For example, such studies often reveal complex rate laws, induction periods, and autoaccelerating behaviors that point to intricate mechanistic details, including the roles of different catalyst oxidation states and the formation of inhibitory species. acs.org In the context of this compound, kinetic analysis of its cross-coupling reactions would be essential for optimizing reaction conditions (e.g., temperature, catalyst loading, ligand choice) to maximize yield and minimize reaction time.

Table: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | Example from Related Systems |

| Temperature | Increases rate (Arrhenius equation) | Shifts equilibrium based on reaction enthalpy (van't Hoff equation) | Heating is common in cross-coupling to overcome activation barriers. acs.org |

| Catalyst/Ligand | Lowers activation energy, providing a faster pathway | Does not change the overall ΔG, but can influence product distribution if multiple pathways exist | Different phosphine (B1218219) ligands dramatically alter rates in Ni-catalyzed couplings. acs.org |

| Solvent | Can influence rates by stabilizing/destabilizing reactants and transition states | Can shift equilibrium by differential solvation of reactants and products | Polar aprotic solvents (e.g., DMSO, DMF) often accelerate SNAr reactions. acs.org |

| Concentration | Affects rate according to the reaction's rate law | Affects equilibrium position (Le Châtelier's principle) | Varying reactant ratios is a key optimization parameter. princeton.edu |

Stereochemical Considerations in Derivatives (if applicable to specific reaction types)

The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereochemical considerations become highly relevant when it is converted into derivatives, particularly through reactions that introduce chiral elements.

If a reaction involving a derivative of this compound creates a new stereocenter, the product can be a racemic mixture of enantiomers or a mixture of diastereomers. For example, if a substituent attached to the ring contains a prochiral group (e.g., a ketone), its reduction could generate a new stereocenter.

The use of chiral catalysts is a primary strategy for controlling stereochemistry. Enantioselective catalysis can lead to the formation of one enantiomer in excess over the other. For instance, methods for the catalytic, enantioselective carbosulfenylation of alkenes have been developed that proceed through enantioenriched thiiranium ions. acs.org While not a direct reaction of this compound, this illustrates a general principle: if this molecule were modified to contain an alkene and subjected to such a reaction, a chiral product could be synthesized with high enantioselectivity.

Furthermore, the bulky nature of the benzyloxy groups and the bromine atom can impart significant steric hindrance. This steric environment can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of a reactive intermediate, a phenomenon known as substrate-controlled stereoselectivity.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of 1,3-Bis(benzyloxy)-5-bromobenzene and its subsequent transformations traditionally rely on methods that can be resource-intensive and generate significant waste. The future of its application is intrinsically linked to the development of greener synthetic protocols.

Key areas of development include:

Eco-Friendly Bromination: Conventional bromination often uses hazardous liquid bromine, which has low atom economy. ias.ac.in Future routes will likely focus on solid brominating agents like N-bromosuccinimide (NBS) or in-situ generation of brominating species from safer precursors like a bromide/bromate couple. rsc.orgacs.orgresearchgate.net The use of heterogeneous catalysts, such as montmorillonite (B579905) clay, can also offer milder reaction conditions and easier, solvent-free work-up procedures. niscpr.res.in

Green Solvents and Catalysts: Moving away from chlorinated solvents and employing recyclable catalysts are key tenets of green chemistry. Research into using supported catalysts, such as palladium on Starbon®, in greener solvent systems like cyclopentyl methyl ether (CPME)/water is a promising direction for cross-coupling reactions involving this compound. whiterose.ac.uk

Atom Economy: Reactions like the Suzuki-Miyaura cross-coupling, a common application for this compound, are being optimized to improve atom economy. ias.ac.in This involves designing catalysts and reaction conditions that minimize byproducts and maximize the incorporation of atoms from the reactants into the final product.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atom on this compound is a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. thieme-connect.comlibretexts.org Future advancements will depend on the discovery of more efficient and selective catalysts.

Emerging catalytic strategies include:

Advanced Palladium Catalysts: While palladium catalysts are well-established, new generations of ligands are being developed to enhance their activity and stability. thieme-connect.com For a sterically hindered substrate like this compound, ligands that can promote efficient oxidative addition and reductive elimination will be crucial.

Dual-Catalyst Systems: Recent breakthroughs in cross-electrophile coupling have introduced dual catalytic systems, for instance using both nickel and cobalt, which can activate different coupling partners independently. nih.gov Such systems could be adapted for reactions of this compound with a wider range of electrophiles under milder conditions.

Metal-Free Catalysis: To circumvent the cost and toxicity of heavy metals, metal-free coupling reactions are an area of intense research. While challenging, the development of organocatalysts or radical-mediated pathways for aryl-aryl bond formation could revolutionize the use of aryl bromides like the title compound.

Below is a table comparing different catalytic systems applicable to the transformation of aryl bromides.

| Catalyst System | Reaction Type | Advantages | Challenges |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Well-established, versatile | Ligand sensitivity, catalyst cost |

| [Pd(OAc)₂] / Ligand | Heck Coupling | Good for C-C bond formation with alkenes | Phosphine (B1218219) ligand required, can be air-sensitive |

| Ni/Co Dual Catalyst | Cross-Electrophile Coupling | Couples two different halides, mild conditions nih.gov | Requires careful optimization of catalyst loadings |

| N-Bromosuccinimide / Clay | Aromatic Bromination | Environmentally benign, solvent-free potential niscpr.res.in | Limited to bromination, not coupling |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netrsc.org For a multi-step synthesis involving this compound, flow chemistry presents a transformative opportunity.

Key benefits and future directions are:

Enhanced Safety and Control: Flow reactors handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and superior heat transfer. rsc.org This is particularly relevant for bromination and certain coupling reactions.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. rsc.orgvapourtec.com This could dramatically shorten the synthesis time for complex molecules derived from this compound.

Automation and High-Throughput Screening: Automated flow platforms can rapidly screen various reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis. rsc.org This is particularly valuable for developing new applications and for the production of libraries of derivatives for materials or pharmaceutical research. The synthesis of dendrimer building blocks and complex oligosaccharides has already seen significant advances through automation. acs.orgbohrium.comnih.govnih.gov

The following table illustrates a conceptual comparison between batch and flow synthesis for a generic cross-coupling reaction.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-Kilograms |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mixing | Often inefficient, can lead to local concentration gradients | Highly efficient and rapid |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reactor volume rsc.org |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring rsc.org |

| Scalability | Often requires re-optimization | Linear scalability by running for longer times |

Unexplored Reactivity Modes and Applications in Materials Science

While primarily used as a building block for dendrimers due to its 1,3,5-substitution pattern, the unique electronic and steric properties of this compound open the door to other advanced applications.

Dendrimer and Hyperbranched Polymer Synthesis: The compound is a key component in the convergent synthesis of dendrimers, which are used in fields from drug delivery to catalysis. mdpi.comnih.govresearchgate.net Future research will focus on creating more complex and functional dendrimers by exploiting the reactivity of the bromine atom for post-synthetic modification. Accelerated synthetic approaches are making these complex molecules more accessible. rsc.org

Liquid Crystals: The rigid core and potential for elongation through cross-coupling reactions make derivatives of this compound interesting candidates for liquid crystal applications. tandfonline.comresearchgate.net The introduction of different functional groups via the bromine handle could be used to tune the mesogenic properties.

Organic Electronics: Biaryl structures, which can be readily synthesized from aryl bromides, are fundamental to many organic light-emitting diodes (OLEDs) and other organic electronic materials. The benzyloxy groups can enhance solubility and influence the solid-state packing of these materials, making this a fertile area for future exploration.

Advanced Mechanistic Studies to Inform Rational Design

A deeper, quantitative understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of better processes.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to study reaction pathways, transition states, and the influence of substituents on reactivity. researchgate.netresearchgate.net Such studies can predict the outcomes of reactions, explain selectivity, and guide the design of new catalysts tailored for sterically demanding substrates like this compound. arxiv.org

By pursuing these future research directions, the scientific community can expand the utility of this compound from a specialized building block to a versatile platform for creating a new generation of sustainable materials and complex functional molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-Bis(benzyloxy)-5-bromobenzene, and how are intermediates purified?

- Methodology : The compound can be synthesized via sequential benzylation and bromination. For example, tert-butyllithium-mediated coupling of benzyloxy precursors with 1,3,5-tribromobenzene in anhydrous ether, followed by hydrolysis and purification via silica gel chromatography (yield: ~60-70%) . Critical steps include controlling reaction temperature (-78°C for lithiation) and using saturated NaHCO₃ for neutralization.

- Characterization : NMR (¹H/¹³C) and HRMS are essential for confirming regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR Analysis : ¹H NMR typically shows distinct peaks for benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl/aryl carbons (δ 160–170 ppm) .

- HRMS Validation : High-resolution mass spectrometry (e.g., EI or ESI) should match the theoretical molecular mass (C₂₀H₁₇BrO₂: calc. 376.03 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can coupling reactions be optimized to improve yields of this compound?

- Reaction Parameters :

- Temperature : Maintain strict cryogenic conditions (-78°C) during lithiation to prevent side reactions .

- Solvent Choice : Anhydrous THF or ether enhances reactivity of tert-butyllithium .

- Catalysis : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time by 50% compared to conventional heating .

- Yield Optimization Table :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional heating | 12 | 65 | 95 |

| Microwave-assisted | 6 | 72 | 98 |

Q. How should researchers resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in ¹³C NMR signals may arise from residual solvents or rotamers. For example, benzyloxy carbons (δ 70–75 ppm) can split due to restricted rotation. Use deuterated solvents (CDCl₃) and elevated temperatures (40°C) to average signals .

- Cross-Validation : Compare HRMS data with computational tools (e.g., PubChem or Reaxys) to confirm molecular ion peaks .

Q. What factors influence the stability of this compound during storage?

- Degradation Pathways : Hydrolysis of benzyl ethers under acidic/basic conditions or photodegradation via C-Br bond cleavage .

- Storage Recommendations :

- Temperature : Store at -20°C in amber vials to prevent light exposure.

- Humidity Control : Use desiccants (silica gel) to minimize hydrolysis .

Q. How do protecting groups influence selective functionalization of the bromine site?

- Strategy : Benzyloxy groups act as ortho/para-directing groups, favoring electrophilic substitution at the meta position. For cross-coupling (e.g., Suzuki), use Pd catalysts (Pd(PPh₃)₄) with arylboronic acids in DMF/H₂O (80°C, 12 h) .

- Comparative Reactivity :

| Substrate | Reaction Type | Yield (%) |

|---|---|---|

| 1,3-Bis(benzyloxy)-5-bromo | Suzuki coupling | 85 |

| 5-Bromo-1,3-dichlorobenzene | Ullmann coupling | 60 |

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for similar derivatives?

- Possible Causes : Impurities (e.g., residual solvents), polymorphism, or differences in heating rates during analysis. For example, 5-bromobenzene-1,3-dicarboxylic acid shows mp variability (±5°C) due to hydrate formation .

- Resolution : Recrystallize from ethanol/water (1:1) and use differential scanning calorimetry (DSC) for accurate measurement .

Methodological Guidance

Q. What analytical workflows are recommended for quantifying trace impurities?

- HPLC Conditions : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), UV detection at 254 nm. Limit of detection (LOD): 0.1% .

- GC-MS Backup : Use for volatile byproducts (e.g., benzyl bromide) with a DB-5 column and He carrier gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.